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molecular formula C7H12N2O B8651610 2-butyl-3,5-dihydro-4H-imidazol-4-one

2-butyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B8651610
M. Wt: 140.18 g/mol
InChI Key: BNNOTXZTUYAFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05442075

Procedure details

2-n-Butyl-2-imidazolin-5-one (9.81 g, 70 mmol) was added to a solution of phosphoroxychloride (26.83 g, 175 mmol) in chlorobenzene (50 ml) at room temperature. The orange suspension was heated to 100° C. within 5 minutes, and then N,N-dimethylformamide (12.79 g, 175 mmol) was added within 3 minutes. The black mixture was kept for 2 hours at 100° C., cooled to 40° C. and poured on water (84 ml). After addition of ethyl acetate (42 ml), the mixture was stirred for 15 minutes at 26° to 28° C. and then adjusted to pH 7 by addition of 30 percent sodium hydroxide solution (67 ml). The phases were separated, and the aqueous phase was extracted twice with 70 ml of ethyl acetate each. The combined organic phases were dried (MgSO4), filtered and concentrated by evaporation on a Rotavapor. The title compound was obtained in a yield of 8.31 g (64 percent) relative to the 2-n-butyl-2-imidazolin-5-one.
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
26.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.79 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7](=[O:10])[CH2:8][N:9]=1)[CH2:2][CH2:3][CH3:4].O=P(Cl)(Cl)[Cl:13].CN(C)[CH:18]=[O:19].[OH-].[Na+]>ClC1C=CC=CC=1.C(OCC)(=O)C>[CH2:1]([C:5]1[NH:6][C:7]([Cl:13])=[C:8]([CH:18]=[O:19])[N:9]=1)[CH2:2][CH2:3][CH3:4].[CH2:1]([C:5]1[NH:6][C:7](=[O:10])[CH2:8][N:9]=1)[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
9.81 g
Type
reactant
Smiles
C(CCC)C=1NC(CN1)=O
Name
Quantity
26.83 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
12.79 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
67 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at 26° to 28° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
ADDITION
Type
ADDITION
Details
poured on water (84 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 70 ml of ethyl acetate each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation on a Rotavapor

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)C=O)Cl
Name
Type
product
Smiles
C(CCC)C=1NC(CN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05442075

Procedure details

2-n-Butyl-2-imidazolin-5-one (9.81 g, 70 mmol) was added to a solution of phosphoroxychloride (26.83 g, 175 mmol) in chlorobenzene (50 ml) at room temperature. The orange suspension was heated to 100° C. within 5 minutes, and then N,N-dimethylformamide (12.79 g, 175 mmol) was added within 3 minutes. The black mixture was kept for 2 hours at 100° C., cooled to 40° C. and poured on water (84 ml). After addition of ethyl acetate (42 ml), the mixture was stirred for 15 minutes at 26° to 28° C. and then adjusted to pH 7 by addition of 30 percent sodium hydroxide solution (67 ml). The phases were separated, and the aqueous phase was extracted twice with 70 ml of ethyl acetate each. The combined organic phases were dried (MgSO4), filtered and concentrated by evaporation on a Rotavapor. The title compound was obtained in a yield of 8.31 g (64 percent) relative to the 2-n-butyl-2-imidazolin-5-one.
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
26.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.79 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7](=[O:10])[CH2:8][N:9]=1)[CH2:2][CH2:3][CH3:4].O=P(Cl)(Cl)[Cl:13].CN(C)[CH:18]=[O:19].[OH-].[Na+]>ClC1C=CC=CC=1.C(OCC)(=O)C>[CH2:1]([C:5]1[NH:6][C:7]([Cl:13])=[C:8]([CH:18]=[O:19])[N:9]=1)[CH2:2][CH2:3][CH3:4].[CH2:1]([C:5]1[NH:6][C:7](=[O:10])[CH2:8][N:9]=1)[CH2:2][CH2:3][CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
9.81 g
Type
reactant
Smiles
C(CCC)C=1NC(CN1)=O
Name
Quantity
26.83 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
12.79 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
67 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at 26° to 28° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
ADDITION
Type
ADDITION
Details
poured on water (84 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 70 ml of ethyl acetate each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation on a Rotavapor

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)C=O)Cl
Name
Type
product
Smiles
C(CCC)C=1NC(CN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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